molecular formula C11H10O2 B2901109 3-benzoyl-2,5-dihydrofuran CAS No. 119476-25-4

3-benzoyl-2,5-dihydrofuran

Cat. No.: B2901109
CAS No.: 119476-25-4
M. Wt: 174.199
InChI Key: HFVFVLPKGRVCON-UHFFFAOYSA-N
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Description

3-Benzoyl-2,5-dihydrofuran is a chemical compound with the molecular formula C11H10O2 and a molecular weight of 174.20 g/mol . It is characterized as a dihydrofuran derivative substituted with a benzoyl group at the 3-position. Its structure is defined by the SMILES notation C1C=C(CO1)C(=O)C2=CC=CC=C2 . As a building block, this compound is of significant interest in organic synthesis and medicinal chemistry research. The dihydrofuran ring presents a versatile handle for further chemical modification, while the benzoyl group can contribute to the molecule's overall photochemical properties and binding affinity in target interactions. Researchers value this compound for exploring novel reaction pathways, particularly in developing heterocyclic compounds and synthesizing complex molecular architectures. It may serve as a key intermediate for creating more specialized chemical entities. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dihydrofuran-3-yl(phenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-11(10-6-7-13-8-10)9-4-2-1-3-5-9/h1-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVFVLPKGRVCON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CO1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodologies for the Synthesis of 3 Benzoyl 2,5 Dihydrofuran and Its Congeners

Direct Synthetic Routes to 3-Benzoyl-2,5-Dihydrofuran Derivatives

Direct methods for the construction of the this compound core often involve multi-step sequences or ring contractions. One notable approach begins with the reaction of 3-(4-X-Phenyl)-3a,4,6,6a-tetrahydrofuro[3,4-d]isoxazoles with molybdenum hexacarbonyl. This process yields not only the expected cis-3-aroyl-4-hydroxytetrahydrofuran but also its trans isomer and the desired 3-aroyl-2,5-dihydrofuran. cas.cz Subsequent dehydration of the 3-aroyl-4-hydroxytetrahydrofuran intermediates with p-toluenesulfonic acid provides a new pathway to 3-aroyl-2,5-dihydrofurans. cas.cz

Another strategy employs the ring contraction of 4-aryl-3,6-dihydro-2H-pyrans. Treatment with m-chloroperoxybenzoic acid (MCPBA) and boron trifluoride etherate (BF3-OEt2) facilitates a Baeyer-Villiger oxidation and subsequent formic acid elimination to yield 3-aryl-2,5-dihydrofurans. clockss.org

Starting MaterialReagentsProductYieldReference
3-Phenyl-3a,4,6,6a-tetrahydrofuro[3,4-d]isoxazoleMo(CO)6, silica (B1680970) gelThis compound31% cas.cz
4-Phenyl-3,6-dihydro-2H-pyranMCPBA, BF3-OEt23-Phenyl-2,5-dihydrofuranGood clockss.org

Radical cyclization reactions offer a powerful tool for the construction of cyclic systems, including the dihydrofuran ring. wikipedia.org Manganese(III) acetate (B1210297) is a commonly employed oxidant for initiating these transformations. nih.govumich.edu The process typically involves the Mn(OAc)3-mediated generation of a radical from a 1,3-dicarbonyl compound, which then adds to an alkene. The resulting radical intermediate undergoes an intramolecular cyclization to form the dihydrofuran ring. nih.gov

This methodology has been successfully applied to synthesize novel piperazine-containing dihydrofuran compounds. The radical cyclization of unsaturated diacyl and alkyl-acyl piperazine (B1678402) derivatives with 1,3-dicarbonyls, mediated by Mn(OAc)3, affords the corresponding dihydrofurans in yields ranging from low to high. nih.gov The stereochemistry of the products can often be controlled, with trans isomers being the predominant form in many cases. nih.gov

Piperazine Derivative1,3-DicarbonylProductYieldReference
N-cinnamoyl-N'-acetylpiperazineDimedone2-(4-Acetylpiperazin-1-yl)-4,4-dimethyl-7-phenyl-4,5,6,7-tetrahydro-1-benzofuran-6(2H)-one81% nih.gov
N-cinnamoyl-N'-propionylpiperazineAcetylacetone1-(3-Acetyl-2,5-dimethyl-4-phenyl-4,5-dihydrofuran-2-yl)-4-propionylpiperazine59% nih.gov
N-cinnamoyl-N'-benzoylpiperazineEthyl acetoacetateEthyl 2-(4-benzoylpiperazin-1-yl)-5-methyl-4-phenyl-4,5-dihydrofuran-3-carboxylate31% nih.gov

Cycloaddition reactions represent a highly efficient and atom-economical approach to the synthesis of cyclic compounds, including 2,5-dihydrofurans. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct.

A significant breakthrough in the synthesis of 3-aroyl-4,5-dihydrofurans involves the stereospecific [2+3] cycloaddition of 4-aroyl-4-oxazolines with olefinic dipolarophiles. cdnsciencepub.com These 4-aroyl-4-oxazolines, upon heating, are proposed to open to a nitrogen ylid, which acts as a 1,3-dipole. The reaction of this intermediate with dipolarophiles like diethyl maleate (B1232345) or N-phenylmaleimide leads to the formation of the corresponding 3-aroyl-4,5-dihydrofuran derivatives. cdnsciencepub.com This method is notable for its stereospecificity, providing a direct route to functionalized dihydrofurans. cdnsciencepub.com

4-Aroyl-4-oxazolineDipolarophileProductYieldReference
4-Benzoyl-5-methyl-2-phenyl-4-oxazolineDiethyl maleatecis-3-Benzoyl-4,5-bis(ethoxycarbonyl)-2-methyl-2-phenyl-4,5-dihydrofuran51% cdnsciencepub.com
4-Benzoyl-5-methyl-2-phenyl-4-oxazolineN-Phenylmaleimidecis-3-Benzoyl-2-methyl-2-phenyl-4,5-dihydrofuran-4,5-dicarboxylic acid N-phenylimide70% cdnsciencepub.com

Transition metal catalysis has emerged as a versatile tool for facilitating [3+2] cycloaddition reactions to construct dihydrofuran rings. Both palladium and copper catalysts have been effectively utilized in this context.

Palladium(0)-catalyzed [3+2] cycloaddition of vinylcyclopropanes with aldehydes provides a diastereoselective route to 2,5-cis disubstituted tetrahydrofurans, which can be precursors to dihydrofurans. researchgate.net Copper catalysts have also been employed in a formal [3+2] cycloaddition to produce highly substituted dihydrofurans, which can be further functionalized. nih.gov This copper-catalyzed approach offers a highly efficient pathway to these structures. nih.gov

CatalystReactant 1Reactant 2Product ClassReference
Palladium(0)VinylcyclopropaneAldehyde2,5-cis Disubstituted Tetrahydrofuran (B95107) researchgate.net
Copperα,β-Unsaturated Ketone1,3-DicarbonylSubstituted Dihydrofuran nih.gov

Photoredox catalysis has opened new avenues for organic synthesis, including the construction of dihydrofuran rings under mild conditions. A notable example is the photocatalytic oxidative [3+2] cycloaddition of phenols with alkenes to synthesize dihydrobenzofurans. nih.gov This method utilizes a ruthenium-based photocatalyst and a benign terminal oxidant like ammonium (B1175870) persulfate. nih.gov The reaction proceeds through the oxidation of the phenol (B47542) to a phenoxonium ion, which then undergoes a cycloaddition with the alkene. While this example leads to a dihydrobenzofuran, the underlying principle of photocatalytic [3+2] cycloaddition is applicable to the synthesis of a broader range of dihydrofuran congeners. nih.gov

Phenol SubstrateAlkene SubstratePhotocatalystOxidantProduct ClassYieldReference
2,6-Di-tert-butylphenol4-MethoxystyreneRu(bpy)3(PF6)2(NH4)2S2O8Dihydrobenzofuran95% nih.gov
2-Naphthol4-MethoxystyreneRu(bpz)3(PF6)2(NH4)2S2O8Dihydronaphthofuran90% nih.gov

Palladium-catalyzed annulation reactions provide a direct method for the synthesis of substituted furans and dihydrofurans from acyclic precursors. One such strategy involves the palladium-catalyzed reaction of alkyl 3-oxo-6-heptynoates with aryl halides. acs.org The proposed mechanism involves the generation of a σ-arylpalladium complex, which promotes the annulation through a nucleophilic attack of the ketonic oxygen onto the palladium-coordinated alkyne. This is followed by a base-catalyzed isomerization of the resulting dialkylidenetetrahydrofuran intermediates to yield 2,5-disubstituted furans. acs.org While this specific example leads to a furan (B31954), the intermediate dialkylidenetetrahydrofuran is a direct congener of the target dihydrofuran structure, highlighting the potential of this annulative approach for dihydrofuran synthesis.

Alkyne SubstrateAryl HalideCatalystBaseProduct ClassYieldReference
Methyl 3-oxo-6-heptynoatep-Acetylphenyl iodidePd(PPh3)4K2CO32,5-Disubstituted FuranGood acs.org

Cycloaddition Reactions for 2,5-Dihydrofuran (B41785) Ring Construction

Indirect Synthesis via Precursor Transformation and Subsequent Functionalization

Indirect synthetic routes are pivotal in constructing the 2,5-dihydrofuran core, offering versatility and control over substitution patterns. These methods rely on the strategic formation of the heterocyclic ring from acyclic or different cyclic precursors through a variety of chemical transformations.

Rearrangements of Propargylic Alcohols and Allenes to Dihydrofurans

The rearrangement of propargylic alcohols and their isomeric allenes provides a powerful entry into the synthesis of dihydrofurans. These reactions often proceed through highly reactive intermediates and can be catalyzed by various transition metals, most notably gold and palladium.

One common pathway involves the initial isomerization of a propargylic alcohol to an α-hydroxy allene (B1206475) intermediate. This transformation can be facilitated by a catalyst, which then also promotes the subsequent cyclization of the allene to form the dihydrofuran ring. For instance, a gold(I)-catalyzed formal [4+1] cycloaddition of α-diazoesters and propargylic alcohols has been shown to produce a variety of 2,5-dihydrofurans. wikipedia.orgorganic-chemistry.org Mechanistic studies suggest that this reaction proceeds through a 5-endo-dig cyclization of an α-hydroxy allene intermediate. wikipedia.orgorganic-chemistry.org The choice of catalyst and ligands is crucial for the efficiency of the reaction, with systems like JohnPhosAuCl/AgSbF₆ proving effective. wikipedia.org

Similarly, gold(III) chloride can catalyze the cyclization of functionalized α-hydroxyallenes into the corresponding 2,5-dihydrofurans. This method is particularly mild and efficient for alkyl- and alkenyl-substituted allenes, yielding tri- and tetrasubstituted dihydrofurans with complete axis-to-center chirality transfer.

Palladium catalysis also plays a significant role in the transformation of allenic precursors to dihydrofurans. For example, palladium-catalyzed coupling-cyclization reactions involving two different 2,3-allenols can efficiently produce 4-(1',3'-dien-2'-yl)-2,5-dihydrofuran derivatives. alfa-chemistry.com This process is thought to occur via oxypalladation, insertion, and β-hydroxide elimination.

The classic Meyer-Schuster rearrangement, which typically converts propargylic alcohols to α,β-unsaturated carbonyl compounds, can also be harnessed for dihydrofuran synthesis. nih.govresearchgate.net The enone product of the rearrangement can undergo subsequent reactions, such as an intramolecular Michael addition, to form the dihydrofuran ring, although this often requires a multi-step sequence. Modern variations of the Meyer-Schuster rearrangement employ milder catalysts, which can sometimes lead directly to cyclic products in one pot. nih.govnih.gov

Table 1: Examples of Dihydrofuran Synthesis via Rearrangements

Precursor Type Catalyst/Reagent Product Type Reference
Propargylic Alcohol & α-Diazoester JohnPhosAuCl/AgSbF₆ 2,5-Dihydrofurans wikipedia.org
α-Hydroxyallene AuCl₃ Tri- and Tetrasubstituted 2,5-Dihydrofurans
2,3-Allenols PdI₂ 4-(1',3'-dien-2'-yl)-2,5-dihydrofurans alfa-chemistry.com
Propargylic Alcohol Acid Catalyst (Meyer-Schuster) α,β-Unsaturated Carbonyl (precursor) nih.gov

Ring-Closing Metathesis (RCM) in Dihydrofuran Synthesis

Ring-closing metathesis (RCM) has emerged as a robust and widely utilized strategy for the synthesis of unsaturated rings, including 2,5-dihydrofurans. researchgate.net This method involves the intramolecular reaction of a diene precursor in the presence of a metal carbene catalyst, typically based on ruthenium, to form a cyclic alkene and a volatile byproduct like ethylene. researchgate.netwikipedia.org

The success of RCM in dihydrofuran synthesis is largely due to the development of well-defined and functional-group-tolerant catalysts, most notably the Grubbs and Hoveyda-Grubbs catalysts. researchgate.netsemanticscholar.org These catalysts are effective in promoting the cyclization of a wide range of diallyl ether derivatives and related diene substrates to afford the corresponding 2,5-dihydrofurans. researchgate.net

The general mechanism of RCM involves the formation of a metallacyclobutane intermediate from the diene and the metal carbene catalyst. wikipedia.org Subsequent cycloelimination releases the cyclic alkene product and regenerates a metal carbene species that continues the catalytic cycle. researchgate.net The primary driving force for the reaction is often the entropically favored release of a small gaseous alkene like ethylene. wikipedia.org

A potential side reaction in the RCM of diallyl ethers is the isomerization of the double bond in the product from the 2,5-position to the thermodynamically more stable 2,3-position. researchgate.net This isomerization is often attributed to the formation of ruthenium hydride species as a side reaction. To suppress this unwanted isomerization, various additives can be employed. For instance, the use of additives like 1,4-benzoquinone (B44022) has been shown to minimize the formation of the 2,3-dihydrofuran (B140613) isomer. researchgate.net

Table 2: Common Catalysts in RCM for Dihydrofuran Synthesis

Catalyst Generation Key Features Reference
Grubbs Catalyst First & Second High activity, broad functional group tolerance. researchgate.net
Hoveyda-Grubbs Catalyst Second Increased stability and recyclability. semanticscholar.org

Palladium-Catalyzed Coupling Reactions for Dihydrofuran Formation

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis and offer several powerful methods for the construction of dihydrofuran rings. These reactions often involve the formation of new carbon-carbon and carbon-oxygen bonds in a single step, leading to complex molecular architectures with high efficiency.

One prominent approach is the palladium-catalyzed coupling of 2,3-alkadienols (allenols) with pronucleophiles, such as ketones with an electron-withdrawing group at the α-position. semanticscholar.orgacs.org This reaction proceeds through an initial dehydrative substitution followed by an intramolecular hydroalkoxylation under the same catalytic conditions to yield multi-substituted dihydrofurans. The choice of solvent can be critical, with methanol (B129727) often being essential to suppress competing side reactions. semanticscholar.orgacs.org

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, can also be adapted for dihydrofuran synthesis. For example, the intramolecular Heck reaction of appropriately substituted alkenyl halides can lead to the formation of the dihydrofuran ring. Furthermore, domino Heck/cross-coupling sequences have been developed to construct more complex systems, such as furan-linked dihydrobenzofurans.

Palladium-catalyzed carboalkoxylation of γ-hydroxyalkenes with aryl bromides provides a route to 2-(arylmethyl)tetrahydrofuran derivatives. While this method yields a saturated ring, it highlights the utility of palladium in C-O and C-C bond formation for constructing oxygen heterocycles. Enantioselective versions of this reaction have been developed using chiral phosphite (B83602) ligands.

Table 3: Examples of Palladium-Catalyzed Dihydrofuran Syntheses

Reactants Reaction Type Product Reference
2,3-Alkadienols and Ketones Coupling/Hydroalkoxylation Multi-substituted dihydrofurans semanticscholar.orgacs.org
γ-Hydroxyalkenes and Aryl Bromides Carboalkoxylation 2-(Arylmethyl)tetrahydrofurans
Alkene-tethered Aryl Iodides and β-Chloroenones Domino Heck/Cross-coupling Furan-linked dihydrobenzofurans

Heterocycle Interconversion Pathways to Dihydrofurans

The transformation of existing heterocyclic rings or the cyclization of acyclic precursors containing specific functional groups represents another versatile strategy for synthesizing dihydrofurans. These methods often take advantage of the inherent reactivity of the starting materials to construct the desired dihydrofuran core.

Enaminonitriles, which contain both a nucleophilic enamine moiety and an electrophilic nitrile group, are valuable precursors for the synthesis of various heterocycles. The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, is a classic method for forming cyclic enamines, which can be precursors to cyclic ketones. semanticscholar.org While typically used for carbocycle and nitrogen heterocycle synthesis, related cyclizations of appropriately functionalized nitriles can lead to dihydrofurans. semanticscholar.orgacs.orgresearchgate.net

A key strategy involves the reaction of a molecule containing a nitrile group and a suitably positioned hydroxyl group or a precursor to it. For example, the reaction of malononitrile (B47326) with epoxides, such as 2-phenyloxirane, or with chloroalcohols like 2-chloro-1-phenylethanol, can yield 2-amino-3-cyano-4- or 5-phenyl-4,5-dihydrofurans. In these cases, the initial nucleophilic attack of the malononitrile carbanion opens the epoxide or displaces the chloride, followed by an intramolecular cyclization of the resulting intermediate onto the nitrile group.

The resulting 2-amino-3-cyano-dihydrofurans are highly functionalized and can serve as versatile intermediates for further synthetic transformations. The enamine functionality can be hydrolyzed, and the nitrile group can be converted into other functional groups, allowing for the synthesis of a wide range of substituted dihydrofuran derivatives.

The synthesis of dihydrofurans from precursors derived from β-nitrostyrenes typically involves a multi-step sequence initiated by a Michael addition. The reaction of a β-dicarbonyl compound, such as a β-ketoester or a 1,3-diketone, with a β-nitrostyrene in the presence of a base generates a Michael adduct, which is a γ-nitroketone.

This γ-nitroketone intermediate possesses the necessary functionality for subsequent intramolecular cyclization to form a dihydrofuran ring. The cyclization can be promoted by a base, leading to the formation of a five-membered ring through the attack of the enolate of the dicarbonyl moiety onto the carbon bearing the nitro group, which can act as a leaving group under certain conditions, or the oxygen of the enolate can attack the carbon bearing the nitro group, followed by elimination.

Alternatively, the nitro group in the γ-nitroketone intermediate can be converted to a carbonyl group via the Nef reaction. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com The Nef reaction involves the hydrolysis of the salt of a primary or secondary nitroalkane under acidic conditions to yield an aldehyde or a ketone, respectively. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com The resulting 1,4-dicarbonyl compound can then undergo an acid- or base-catalyzed intramolecular aldol-type condensation to form the dihydrofuran ring. This two-step sequence of Michael addition followed by a Nef reaction and cyclization provides a versatile route to highly substituted dihydrofurans. The reaction conditions for both the Michael addition and the subsequent cyclization can often be tuned to control the stereochemical outcome of the final product.

Reactivity of Furan-2,3-diones in Dihydrofuran Synthesis

Furan-2,3-diones are versatile precursors for the synthesis of various heterocyclic compounds. Their reaction with diazocompounds provides a pathway to dihydrofuran derivatives. The reaction of 5-aryl-2,3-dihydrofuran-2,3-diones with diazomethane, for instance, proceeds through a proposed mechanism involving the formation of a carbonyl ylide intermediate. This intermediate can then undergo a 1,5-electrocyclization to yield 2,3-dihydrofuran products.

This methodology can be extended to synthesize more complex dihydrofuran structures. For example, rhodium(II)-catalyzed reactions of cyclic diazodicarbonyl compounds can produce various dihydrofurans. documentsdelivered.com Similarly, copper-catalyzed reactions involving dimethyl diazomalonate and β-alkoxy α,β-unsaturated compounds generate carbonyl ylides that cyclize to form 2,3-dihydrofurans. researchgate.net

A notable application of this reactivity is the synthesis of fluoroalkyl-substituted dihydrofurans through rhodium(II)-catalyzed 1,3-dipolar reactions, showcasing the utility of furan-2,3-dione congeners in accessing functionalized dihydrofuran rings. documentsdelivered.com

Ring Expansion of Vinyl Oxaziranes

Ring expansion reactions of strained vinyl heterocycles, such as vinyl oxiranes, represent a powerful strategy for synthesizing larger ring systems, including dihydrofurans. researchgate.net These reactions are driven by the release of ring strain. researchgate.netnih.gov The rearrangement of a chiral (S)-2-vinyloxirane can lead to a chiral (R)-2-alkyl-2,5-dihydrofuran. researchgate.net

The mechanism of this transformation can be influenced by various factors, including the choice of catalyst and reaction conditions. For instance, visible light has been employed to drive the dearomative ring expansion of (aza)arenes to create dihydrofuran-based polycyclic compounds. rsc.orgnih.gov This photochemical approach avoids the use of often hazardous and unstable diazo compounds. rsc.org

Dual palladium and acid catalysis can facilitate the arylative ring expansion of 3-vinyloxetan-3-ols to produce dihydrofurans. researchgate.net Furthermore, the reactivity of vinyl epoxides towards arynes under mild, transition-metal-free conditions can proceed through a cascade involving a Diels-Alder reaction followed by ring-opening to yield functionalized aromatic systems, indicating the diverse reaction pathways available for these substrates. nih.govresearchgate.net

Asymmetric Synthesis and Stereocontrol in this compound Analogue Preparation

Achieving stereocontrol is a critical aspect of modern organic synthesis, particularly for producing biologically active molecules. The synthesis of this compound analogues has benefited from the development of both diastereoselective and enantioselective methodologies.

Diastereoselective Approaches

Diastereoselective synthesis aims to produce one diastereomer of a product in preference to others. Several strategies have been developed for the diastereoselective preparation of substituted dihydrofurans.

One common approach is the Michael addition-alkylation reaction. For example, the reaction of α-bromochalcones with 5,5-dimethylcyclohexane-1,3-dione (B117516) yields annulated 2-acyl-2,3-dihydrofurans with high diastereoselectivity. researchgate.net Similarly, a potassium phosphate-promoted Michael addition-alkylation has been used to synthesize multifunctionalized dihydrofurans, also with high diastereoselectivity. researchgate.net

Another effective method involves the treatment of acetylated γ-lactols with titanium enolates of N-acetyl (R)-oxazolidin-2-thiones, which produces trans-2,5-disubstituted tetrahydrofurans as the major diastereomers. nih.gov Furthermore, the reaction of aryl 3-chloropropylsulfoxides with aldehydes results in the formation of tetrahydrofurans where the 2-aryl and 3-arylsulfinyl substituents are in a trans relationship with high diastereoselectivity. figshare.com

Table 1: Examples of Diastereoselective Dihydrofuran Synthesis

ReactantsConditionsProductDiastereomeric Ratio (dr)Reference
α-Bromochalcones and 5,5-dimethylcyclohexane-1,3-dioneBase-promoted Michael addition-alkylationAnnulated 2-acyl-2,3-dihydrofuransHigh researchgate.net
Acetylated γ-lactols and Titanium enolates-trans-2,5-Disubstituted tetrahydrofurans90:10 to 100:0 (trans:cis) nih.gov
Aryl 3-chloropropylsulfoxides and AldehydesDeprotonation and intramolecular substitutiontrans-2-Aryl-3-arylsulfinyl tetrahydrofuransHigh figshare.com

Enantioselective Catalytic Synthesis

Enantioselective catalysis is crucial for producing specific enantiomers of chiral molecules. Various catalytic systems have been developed for the asymmetric synthesis of dihydrofuran analogues.

A catalytic enantioselective domino Michael addition-alkylation reaction of 1,3-dicarbonyl compounds with (E)-β,β-bromonitrostyrenes, using a chiral bifunctional thiourea (B124793) catalyst, provides access to polysubstituted dihydrofurans in good yields and enantioselectivities. acs.org Copper-catalyzed asymmetric [4+1] cycloadditions of enones with diazo compounds, employing a planar-chiral bipyridine ligand, also yield highly substituted 2,3-dihydrofurans. organic-chemistry.org

Furthermore, a synergistic bifunctional silver catalyst has been shown to promote the intramolecular capture of oxonium ylides with alkynes for the enantioselective synthesis of 2,5-dihydrofurans. arizona.edu The development of a one-pot copper-catalyzed asymmetric Henry reaction followed by iodocyclization of γ,δ-unsaturated alcohols provides an efficient route to 2,5-polysubstituted tetrahydrofuran derivatives with excellent enantioselectivities (up to 97% ee). chemistryviews.org

The design of chiral ligands is fundamental to the success of asymmetric catalysis. nih.gov The chiral ligand modifies the metal center's reactivity and selectivity, favoring the formation of one enantiomer. nih.gov

For dihydrofuran synthesis, various chiral ligands have proven effective. Chiral ferrocenyl P,N-ligands have been used in palladium-catalyzed asymmetric formal [3+2] cycloadditions to create functionalized chiral 2,3-dihydrofurans. acs.org Planar-chiral bipyridine ligands have been successfully applied in copper-catalyzed [4+1] cycloadditions. organic-chemistry.org

The development of novel chiral ligands is an active area of research. For instance, newly designed rigid, chiral Fu-2NO ligands, which are air and moisture tolerant, have shown promise in nickel(II)-catalyzed asymmetric reactions. researchgate.net Chiral N,N'-dioxide ligands in combination with Ni(II) have been used to catalyze the diastereo- and enantioselective [3+2] cycloaddition of alkenes with oxiranes to afford highly substituted tetrahydrofurans. nih.gov The (S,S)-Trost ligand has been utilized with a palladium catalyst for the enantioselective synthesis of N-C axially chiral sulfonamides. mdpi.com

Table 2: Chiral Ligands in Asymmetric Dihydrofuran Synthesis

Reaction TypeMetal CatalystChiral Ligand TypeProductEnantiomeric Excess (ee)Reference
Domino Michael addition-alkylation- (Organocatalyst)Bifunctional thioureaPolysubstituted dihydrofuransGood acs.org
[4+1] CycloadditionCopperPlanar-chiral bipyridineHighly substituted 2,3-dihydrofurans- organic-chemistry.org
[3+2] CycloadditionPalladiumChiral ferrocenyl P,N-ligandFunctionalized 2,3-dihydrofurans- acs.org
Henry reaction and IodocyclizationCopper-2,5-Polysubstituted tetrahydrofuransUp to 97% chemistryviews.org
[3+2] CycloadditionNickel(II)Chiral N,N'-dioxideHighly substituted tetrahydrofuransUp to 99% nih.gov

Sustainable and Green Chemical Methodologies

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. jddhs.commgesjournals.comresearchgate.net These principles are increasingly being applied to the synthesis of dihydrofurans and their precursors.

One key aspect of green chemistry is the use of sustainable starting materials. Biomass is a renewable feedstock of organic carbon that can be used to produce furan derivatives, offering a green alternative to fossil fuels. frontiersin.org For example, a safe and environmentally friendly route for synthesizing diisocyanates containing a furan ring from 5-hydroxymethylfurfural (B1680220) has been developed. rsc.org

The choice of solvent is another critical factor. Green chemistry encourages the use of environmentally benign solvents or, ideally, solvent-free reactions. jddhs.com For instance, gold-catalyzed cyclizations of diols to form heterocycles can be performed in an aqueous medium within nanomicelles, which drives the necessary dehydration reactions despite the presence of water. organic-chemistry.org

Catalysis is a cornerstone of green chemistry. jddhs.com The use of efficient and recyclable catalysts can significantly reduce waste and energy consumption. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused. frontiersin.org For example, Au nanoparticles supported on TiO2 have been used as a recyclable catalyst for the cycloisomerization of conjugated allenones into furans under mild conditions. organic-chemistry.org

Energy-efficient synthesis techniques, such as microwave-assisted synthesis and photochemical reactions, also align with the goals of green chemistry. jddhs.com Visible light-driven dearomative ring expansions provide a more sustainable platform for synthesizing complex dihydrofuran-based compounds. nih.gov

Aqueous Medium Reactions

The use of water as a solvent in organic synthesis is highly desirable due to its low cost, non-flammability, and environmental benefits. Several methodologies have been developed for the synthesis of dihydrofuran derivatives in aqueous systems.

One notable approach is the use of an iodine(III)-mediated stereoselective oxidative cyclization. nih.govacs.org This method provides a convenient route to functionalized fused dihydrofuran derivatives in moderate to excellent yields. nih.gov The reaction typically involves the Michael adducts of cyclic 1,3-dicarbonyl compounds with chalcones, which undergo cyclization in an aqueous medium. acs.org The combination of iodosobenzene (B1197198) (PhIO) and tetra-(n-butyl)ammonium iodide (Bu₄NI) has been shown to be an effective mediating system for this transformation. nih.govacs.org This protocol is distinguished by its simple procedure, mild reaction conditions, and high diastereoselectivity. acs.org

The reaction is proposed to proceed through the formation of an iodonium (B1229267) intermediate, which then undergoes intramolecular cyclization. The use of an aqueous environment is crucial for the efficiency of this oxidative cyclization process. nih.gov

Table 1: Examples of Aqueous Iodine(III)-Mediated Dihydrofuran Synthesis Data sourced from research on fused dihydrofuran derivatives.

Starting Material (Michael Adduct from)Oxidizing SystemSolventYield (%)Diastereomeric Ratio (d.r.)
Dimedone + ChalconePhIO / Bu₄NIH₂O85>99:1
1,3-Cyclohexanedione + ChalconePhIO / Bu₄NIH₂O82>99:1
Barbituric acid + ChalconePhIO / Bu₄NIH₂O75>99:1

Metal-Free Cyclization Protocols

The development of metal-free synthetic routes is a significant goal in modern organic chemistry, aiming to reduce cost, toxicity, and environmental impact associated with transition metal catalysts. Several metal-free strategies have been successfully applied to the synthesis of dihydrofurans.

Hypervalent iodine reagents are versatile tools for oxidative cyclizations and have been employed in the metal-free synthesis of various heterocyclic compounds. organic-chemistry.org An efficient method for constructing dihydrofurans involves the iodine-mediated oxidative cyclization of the Michael adducts derived from cyclic 1,3-dicarbonyl compounds and chalcones, which can be performed without a metal catalyst. acs.org Another related strategy is the iodine-induced cyclization of 2-alkenyl substituted 1,3-dicarbonyl compounds using a simple mixture of molecular iodine (I₂) and sodium bicarbonate (NaHCO₃), which yields 5-iodoalkyl-4,5-dihydrofurans. nih.gov

Another significant metal-free approach is the acid-catalyzed cyclization of α′-hydroxyenones. This treatment, often using a catalytic amount of a strong acid like p-toluenesulfonic acid in a solvent such as refluxing toluene, affords dihydrofuran-3(2H)-ones in excellent yields through a formal 5-endo-trig cyclization. figshare.com This methodology is particularly relevant for the synthesis of congeners bearing a ketone functionality on the dihydrofuran ring.

Furthermore, hypervalent iodine reagents like PhI(OAc)(NTs₂) have been used to mediate the C–H activation of alkynes, leading to a 5-endo-dig oxidative cyclization that produces versatile amino 2,3- and 2,5-dihydrofurans. rsc.org

Table 2: Examples of Metal-Free Dihydrofuran Synthesis

Starting MaterialReagent/CatalystMethodProduct TypeYield (%)
2-Allyl-1,3-dicarbonyl compoundI₂ / NaHCO₃Iodocyclization5-(1-Iodoethyl)-4,5-dihydrofuran70-85
α′-Hydroxyenonep-Toluenesulfonic acidAcid-catalyzed cyclizationDihydrofuran-3(2H)-one>90
Alkyne with pendant aminePhI(OAc)(NTs₂)Oxidative C-H activationAmino-2,5-dihydrofuran60-80

Organocatalytic Dihydrofuran Synthesis

Organocatalysis has emerged as a powerful tool in synthetic chemistry, offering an alternative to metal-based catalysts for the construction of complex molecules. This approach often provides high levels of stereocontrol and functional group tolerance under mild reaction conditions.

A convenient and modular organocatalytic method has been developed for preparing diverse 2-O/N/C-functionalized 2,5-dihydrofurans starting from readily available γ-hydroxy enals. rsc.orgresearchgate.net This reaction proceeds via the activation of the γ-hydroxy enal by a primary or secondary amine organocatalyst, forming an active dienamine intermediate. This intermediate then reacts with various nucleophiles, followed by an intramolecular cyclization and catalyst regeneration to yield the 2,5-dihydrofuran product.

This protocol is characterized by its broad substrate scope, high efficiency, and excellent functional group tolerance. rsc.org A significant advantage of this method is its high atom economy, with water being the sole byproduct. rsc.org The versatility of this approach allows for the late-stage functionalization of complex molecules, including natural products and drugs, demonstrating its potential in medicinal chemistry and drug discovery. rsc.org

Table 3: Organocatalytic Synthesis of 2-Functionalized 2,5-Dihydrofurans Data represents a modular approach using γ-hydroxy enals and various nucleophiles.

γ-Hydroxy Enal SubstrateNucleophileOrganocatalystSolventYield (%)
(E)-4-hydroxy-2-pentenal4-Methylphenol4-NitroanilineDichloromethane95
(E)-4-hydroxy-4-phenylbut-2-enalMethanol4-NitroanilineDichloromethane89
(E)-4-hydroxy-4-(naphthalen-2-yl)but-2-enalN-Methylaniline4-NitroanilineDichloromethane91
(E)-4-hydroxy-5-methylhex-2-enal1,3,5-Trimethoxybenzene4-NitroanilineDichloromethane85

Reactivity and Mechanistic Pathways of 3 Benzoyl 2,5 Dihydrofuran

Ring-Opening Reactions of 2,5-Dihydrofurans

Ring-opening reactions of 2,5-dihydrofurans are a powerful strategy for the stereoselective synthesis of complex molecules. These transformations can be broadly categorized into catalytic asymmetric processes and those initiated by electrophilic or nucleophilic reagents.

Catalytic Asymmetric Ring-Opening Modalities

The development of catalytic asymmetric methods for the ring-opening of unstrained heterocycles like 2,5-dihydrofurans represents a significant challenge in catalysis. Overcoming the inherent stability of the five-membered ring requires sophisticated catalytic systems that can control both reactivity and stereoselectivity.

Recent advances have demonstrated that cobalt catalysts can facilitate highly enantioselective ring-opening reactions of 2,5-dihydrofurans through the intermediacy of cobalt vinylidene species. nih.govnih.gov These reactions typically employ a chiral cobalt complex, a 1,1-dichloroalkene as the vinylidene precursor, and a zinc reductant. The resulting products are acyclic organozinc compounds that can be trapped with various electrophiles to afford functionalized homoallylic alcohols. nih.govpurdue.edu

The proposed catalytic cycle commences with the reductive activation of a 1,1-dichloroalkene by a chiral (Pybox)Co catalyst to generate a cobalt vinylidene intermediate. nih.gov This species then undergoes a [2+2]-cycloaddition with the 2,5-dihydrofuran (B41785) to form a strained metallacyclobutane intermediate. nih.govnih.gov A key feature of this pathway is the suppression of undesired side reactions, such as β-hydride elimination, due to the geometric constraints of this bicyclic intermediate. nih.govnih.gov The crucial ring-opening step proceeds via a β-oxygen elimination, which is facilitated by a Lewis acid, typically a zinc halide. nih.gov

The β-oxygen elimination step in the cobalt-catalyzed ring-opening of 2,5-dihydrofurans is a prime example of a cooperative bimetallic mechanism. nih.gov Density Functional Theory (DFT) models have shown that an outer-sphere β-O elimination pathway is favored over inner-sphere processes. nih.govnih.gov In this outer-sphere mechanism, a zinc(II) Lewis acid coordinates to the oxygen atom of the dihydrofuran ring within the metallacyclobutane intermediate. nih.gov This coordination enhances the leaving group ability of the oxygen, facilitating the C-O bond cleavage and the formation of a vinylcobalt species. nih.gov Subsequent transmetallation to zinc generates the versatile vinylzinc product. nih.gov The structural rigidity of the metallacyclobutane intermediate is critical for disfavoring competing inner-sphere syn β-elimination pathways. nih.gov

Table 1: Key Features of Cobalt-Catalyzed Asymmetric Ring-Opening of 2,5-Dihydrofurans

FeatureDescription
Catalyst System Chiral (Pybox)Co complex, 1,1-dichloroalkene, Zn reductant
Key Intermediate Cobalt vinylidene and a metallacyclobutane
Ring-Opening Step Cooperative bimetallic outer-sphere β-O elimination
Role of Lewis Acid ZnX₂ assists in the ionization of the alkoxide leaving group
Products Enantioenriched acyclic homoallylic alcohols (after electrophilic quench)
Stereocontrol Determined by the chiral ligand on the cobalt catalyst

Electrophilic and Nucleophilic Ring-Opening Transformations

The 2,5-dihydrofuran ring can also be opened through reactions with electrophilic and nucleophilic reagents. These transformations often proceed through different mechanisms compared to the transition-metal-catalyzed pathways and provide access to a distinct range of chemical structures.

Acyl halides can induce the ring-opening of cyclic ethers, including derivatives of furan (B31954). For instance, the cleavage of tetrahydrofurans with acyl chlorides in the presence of a catalyst like iodine or bismuth(III) halides has been reported to yield halogenated esters. researchgate.net This reactivity can be extrapolated to 2,5-dihydrofurans. The reaction is believed to proceed via the formation of an oxonium ion intermediate upon reaction of the ether oxygen with the acyl halide. Subsequent nucleophilic attack by the halide ion on one of the α-carbons leads to the ring-opened product. The regioselectivity of this attack can be influenced by steric and electronic factors within the dihydrofuran ring. In the case of 3-benzoyl-2,5-dihydrofuran, the electron-withdrawing nature of the benzoyl group could influence the stability of the oxonium ion and the subsequent nucleophilic attack.

Table 2: Acyl Halide-Induced Ring Opening of Cyclic Ethers

Cyclic EtherReagentsCatalystProduct Type
Tetrahydrofuran (B95107)Acyl chlorideIodineHalogenated ester
TetrahydrofuransOrganic acid halidesBi(III) halidesHalogenated ester
2-AcylaziridinesAcid chloridesNoneRing-opened products
Halogenation-Initiated Ring Scission

The addition of halogens across the double bond of 2,5-dihydrofuran can lead to ring-opening under certain conditions. For example, an unexpected ring-opening of 2,3-dihydrofuran (B140613) derivatives at the C(4)-C(5) bond has been observed upon treatment with N-bromosuccinimide (NBS) and a catalytic amount of DABCO (1,4-diazabicyclo[2.2.2]octane). nih.gov Mechanistic studies suggest that moisture may play a role in this transformation, leading to a brominated and ring-opened product. nih.gov This type of reactivity highlights the potential for the double bond in this compound to be a site for initial electrophilic attack by a halogen, which could be followed by a cascade of reactions leading to ring scission. The resulting products from such a reaction would be highly functionalized and could serve as valuable synthetic intermediates.

Cycloaddition Reactivity of this compound and Related Systems

The conjugated system formed by the benzoyl group and the endocyclic double bond endows this compound with significant reactivity in cycloaddition reactions. The electron-withdrawing nature of the carbonyl group polarizes the C=C bond, making it an electron-poor π-system and thus a suitable partner in various pericyclic reactions.

The Huisgen 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile. wikipedia.orgorganic-chemistry.org The reaction typically proceeds via a concerted, pericyclic mechanism involving a 4π-electron component (the 1,3-dipole) and a 2π-electron component (the dipolarophile). organic-chemistry.org

The olefinic bond in this compound is significantly activated by the adjacent electron-withdrawing benzoyl group, making it an excellent dipolarophile for reactions with electron-rich 1,3-dipoles. This reactivity is governed by frontier molecular orbital (FMO) theory, where the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile is minimized. The benzoyl group effectively lowers the LUMO energy of the dihydrofuran's double bond, facilitating the reaction.

A range of 1,3-dipoles can be employed in this context. For instance, reaction with nitrones would yield isoxazolidine-fused dihydrofuran systems, while azomethine ylides, often generated in situ from isatins and α-amino acids, would produce pyrrolidine-fused heterocycles. nih.gov An illustrative example is the reaction between a nitrone and dihydrofuran, which can proceed with high diastereoselectivity. wikipedia.org

Table 1: Representative [2+3] Cycloaddition Reactions with Activated Dihydrofurans

1,3-DipoleDipolarophileResulting Heterocycle
Nitrone (e.g., C-Phenyl-N-methylnitrone)This compoundSubstituted Isoxazolidine
Azomethine YlideThis compoundSubstituted Pyrrolidine
DiazomethaneThis compoundSubstituted Pyrazoline
Organic Azide (e.g., Benzyl Azide)This compoundSubstituted Triazoline

Higher-order cycloadditions (HOCs), which involve more than 6π electrons, provide efficient routes to medium-sized rings and complex polycyclic frameworks. mdpi.com While the dihydrofuran ring itself is not a conjugated diene, the α,β-unsaturated ketone moiety within this compound can participate as a 2π-electron component in these reactions.

In a potential [4+3] cycloaddition, the vinyl ketone system of this compound could react with a 4π-electron partner, such as an oxyallyl cation, to form a seven-membered ring. Similarly, in an [8+2] cycloaddition, it could serve as the "dienophile" reacting with an 8π-electron system like tropone (B1200060) or heptafulvene. These reactions are often polar in nature and can exhibit complex chemo-, regio-, and stereoselectivity. mdpi.com The feasibility and outcome of such reactions depend critically on the FMO energies of the reacting partners and the stability of the transition states. mdpi.com

Functionalization and Derivatization at the Benzoyl Moiety

The benzoyl group offers a reactive handle for extensive functionalization, behaving as a typical aryl ketone. ncert.nic.in Its carbonyl carbon is electrophilic and susceptible to attack by a wide array of nucleophiles. ncert.nic.in These transformations allow for the synthesis of a diverse library of derivatives from a common this compound precursor.

Key transformations include:

Reduction: The carbonyl can be selectively reduced to a secondary alcohol using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This introduces a new chiral center.

Nucleophilic Addition: Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, add to the carbonyl carbon to generate tertiary alcohols. beilstein-journals.orgnih.gov

Wittig Reaction: Reaction with phosphorus ylides (Ph₃P=CHR) converts the carbonyl group into a carbon-carbon double bond, yielding 3-(1-phenylalkenyl)-2,5-dihydrofuran derivatives.

Condensation Reactions: The carbonyl group can react with primary amines (RNH₂) to form imines (Schiff bases), with hydroxylamine (B1172632) (NH₂OH) to form oximes, and with hydrazines (RNHNH₂) to form hydrazones.

The electronic properties of the phenyl ring can be modified through electrophilic aromatic substitution, although the carbonyl group acts as a deactivating, meta-directing group. ncert.nic.in

Table 2: Derivatization of the Benzoyl Group in this compound

Reagent(s)Reaction TypeResulting Functional Group
Sodium borohydride (NaBH₄), Methanol (B129727)ReductionSecondary Alcohol
Methylmagnesium bromide (CH₃MgBr), then H₃O⁺Grignard AdditionTertiary Alcohol
Methyltriphenylphosphonium bromide, n-BuLiWittig OlefinationExocyclic Alkene
Aniline (PhNH₂), Acid catalystImine FormationImine (Schiff Base)
Hydroxylamine hydrochloride (NH₂OH·HCl), BaseOxime FormationOxime

Transformations of the Dihydrofuran Ring System

The dihydrofuran ring itself is subject to a variety of transformations, primarily centered on the reactivity of its endocyclic double bond and the potential for ring cleavage or rearrangement.

The olefinic bond in this compound is electron-deficient and acts as an excellent Michael acceptor in conjugate addition reactions. wikipedia.orgyoutube.com This is one of the most important modes of reactivity for this system, allowing for the stereoselective formation of C-C and C-heteroatom bonds at the β-position relative to the carbonyl group.

A wide range of soft nucleophiles (Michael donors) can participate in this reaction, including:

Organocuprates: Reagents like lithium dialkylcuprates (R₂CuLi) are highly effective for delivering alkyl groups via 1,4-addition.

Enolates: Stabilized carbanions derived from malonates, β-ketoesters, and cyanoacetates add readily to form new C-C bonds. youtube.com

Amines and Thiols: Nitrogen and sulfur nucleophiles undergo aza-Michael and thio-Michael additions, respectively, to yield functionalized tetrahydrofurans. science.govfrontiersin.org

These additions result in a saturated tetrahydrofuran ring, often generating one or two new stereocenters. Furthermore, catalytic hydrogenation of the double bond, for instance using a palladium on carbon (Pd/C) catalyst, can reduce the dihydrofuran to the corresponding tetrahydrofuran derivative. researchgate.net

Table 3: Michael Addition to the Dihydrofuran Olefinic Bond

Michael Donor (Nucleophile)Reaction TypeProduct Type
Lithium dimethylcuprate ((CH₃)₂CuLi)Conjugate Alkylation3-Benzoyl-4-methyl-tetrahydrofuran
Diethyl malonate, BaseMalonate AdditionDiethyl 2-((3-benzoyl-tetrahydrofuran-4-yl))malonate
PiperidineAza-Michael Addition3-Benzoyl-4-(piperidin-1-yl)tetrahydrofuran
Thiophenol, BaseThio-Michael Addition3-Benzoyl-4-(phenylthio)tetrahydrofuran

The this compound scaffold can be a precursor for intramolecular reactions leading to more complex polycyclic systems. If a suitable functional group is tethered to the molecule, it can react intramolecularly with either the benzoyl group or the activated double bond.

For example, a derivative containing a nucleophilic group at the end of a chain attached to the benzoyl ring could undergo an intramolecular Michael addition onto the dihydrofuran ring, forming a new bicyclic or spirocyclic system.

Rearrangements of the furan ring system itself are also known. Under specific catalytic conditions, such as with rhodium catalysts, furan rings can undergo complex rearrangements to form different heterocyclic structures like pyridines. rsc.org While such a reaction would require cleavage and reformation of the ring, it highlights the potential for profound structural reorganization of the core heterocycle under the influence of transition metal catalysis. Another potential pathway involves the Claisen rearrangement of allyl ethers derived from the reduction of the benzoyl group, which could lead to C-allylated products that can be further cyclized. nih.gov

Oxidative Transformations

While dedicated studies on the oxidative transformations of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the behavior of analogous compounds, particularly other substituted dihydrofurans and furans. The 2,5-dihydrofuran ring, containing an electron-rich carbon-carbon double bond and an ether linkage, is susceptible to various oxidative processes.

The presence of the benzoyl group at the C-3 position influences the electron density of the double bond and can participate in the reaction pathways. Oxidative reactions can target the dihydrofuran ring, leading to ring-opening, epoxidation, or aromatization, or they can involve the benzoyl moiety.

Research on the constitutional isomer, 2-benzoyl-4,5-dihydrofuran, has shown that it readily undergoes oxidation when exposed to air, during chromatographic separation on silica (B1680970) gel, or in the presence of specific oxidizing agents researchgate.net. This suggests that the benzoyl-substituted dihydrofuran scaffold is inherently prone to oxidation.

Common oxidative transformations for related furan systems often proceed through dihydrofuran intermediates. For instance, the anodic oxidation of furans can yield 2,5-dihydroxy-2,5-dihydrofurans acs.org. Another relevant pathway is the oxidative ring-opening of furan derivatives catalyzed by metal complexes. For example, furans with a β-ketoester group undergo oxidative ring-opening by Mn(III)/Co(II) catalysts in an oxygen atmosphere to form 1,4-dicarbonyl compounds. This transformation is proposed to proceed through a reactive endoperoxide intermediate rsc.org. Given these precedents, it is plausible that this compound could undergo similar oxidative ring-opening or functionalization reactions.

The table below summarizes potential oxidative transformations based on studies of related compounds.

Oxidizing SystemSubstrate ClassPotential Product(s)Mechanistic Insight
Air / Silica Gel2-Acyl-4,5-dihydrofuransComplex mixture of oxidation productsAutoxidation, likely radical-mediated researchgate.net
Anodic OxidationFurans2,5-Dihydroxy-2,5-dihydrofuransElectrochemical oxidation acs.org
Mn(OAc)₃ / CoCl₂ / O₂2-Substituted Furans1,4-Dicarbonyl compounds (via ring-opening)Formation of an endoperoxide intermediate rsc.org
m-CPBAFuransDihydrofuran-2-ols, unsaturated 1,4-dicarbonylsOxidative dearomatization and rearrangement nih.gov

Detailed Mechanistic Elucidation of this compound Reactions

The elucidation of reaction mechanisms for compounds like this compound relies on a combination of experimental and computational methods. Although specific mechanistic studies for this exact molecule are scarce, the general principles and techniques applied to other heterocyclic and unsaturated ketone systems are directly applicable. These investigations aim to understand the step-by-step pathway from reactants to products, including the identification of any transient species.

Experimental Probes for Reaction Mechanisms

A variety of experimental techniques are employed to gather evidence about reaction pathways, allowing chemists to support or refute proposed mechanisms.

Kinetic Studies : By systematically varying the concentrations of reactants, catalysts, and inhibitors and monitoring the reaction rate, the rate law can be determined. This provides crucial information about the molecularity of the rate-determining step. For instance, if a reaction is found to be first-order in this compound and first-order in an acid catalyst, it would suggest that both are involved in the slowest step of the reaction.

Isotope Labeling Studies : The use of isotopes (e.g., ²H, ¹³C, ¹⁸O) is a powerful tool for tracing the fate of specific atoms during a reaction. For example, synthesizing this compound with an ¹⁸O-labeled carbonyl oxygen could determine if this oxygen is retained in the product of a rearrangement reaction or if it exchanges with the solvent, providing insight into the involvement of the benzoyl group.

Crossover Experiments : To distinguish between intramolecular and intermolecular pathways, a crossover experiment can be performed. Reacting an equimolar mixture of this compound and a structurally similar, but distinguishable, analog (e.g., 3-(4-chlorobenzoyl)-2,5-dihydrofuran) would produce "crossover" products if the reaction proceeds via dissociated intermediates that can recombine, confirming an intermolecular mechanism.

Intermediate Trapping : If a reactive intermediate is proposed, an experiment can be designed to trap it. For example, if a carbocation intermediate is suspected in an acid-catalyzed reaction, the addition of a potent nucleophile (a trap) could lead to the formation of a new product derived from the capture of this intermediate. Similarly, radical traps like TEMPO can be used to intercept radical intermediates.

Stereochemical Analysis : For reactions involving the creation or modification of stereocenters, the stereochemical outcome of the product provides significant mechanistic information. The observation of inversion, retention, or racemization of a stereocenter can help to define the geometry and nature of the transition states and intermediates.

The following table details common experimental probes and the mechanistic questions they can answer.

Experimental ProbeInformation GainedExample Application for this compound
Kinetic AnalysisRate law, reaction order, activation parametersDetermining the role of a catalyst in a ring-opening reaction.
Isotope LabelingAtom-tracing, bond cleavage/formation timingUsing ¹⁸O to track the carbonyl oxygen in an acid-catalyzed rearrangement.
Crossover ExperimentsDistinguishing intramolecular vs. intermolecular pathwaysInvestigating a potential fragment-recombination pathway.
Intermediate TrappingDirect evidence for the existence of transient speciesUsing a radical scavenger to confirm a radical-mediated oxidation.
Stereochemical StudiesNature of transition states and intermediatesAnalyzing the stereochemistry of products from the addition to the double bond.

Identification and Role of Reactive Intermediates

Based on the structure of this compound, several types of reactive intermediates can be postulated to play a role in its chemical transformations.

Carbocations : In the presence of Brønsted or Lewis acids, protonation of the ether oxygen or coordination to the carbonyl oxygen can lead to the formation of carbocationic intermediates. A key potential intermediate would be an oxocarbenium ion, formed upon ring-opening of the dihydrofuran. Such species are highly electrophilic and can be attacked by nucleophiles or undergo rearrangements. Studies on related furan derivatives in superacids have confirmed the formation of O,C-diprotonated species as reactive electrophiles nih.govnih.gov.

Radical Intermediates : Oxidative processes, particularly those initiated by single-electron transfer reagents or light, are likely to involve radical intermediates. A radical cation could be formed by removal of an electron from the π-system of the dihydrofuran ring. In Mn(III)-mediated oxidations of related furans, the proposed mechanism involves the formation of α-carbon radicals and peroxy radicals that lead to ring-opening rsc.org. Thiyl radicals have also been shown to add to double bonds and initiate cyclization cascades in unsaturated substrates mdpi.com.

Enolates and Enols : The benzoyl group possesses α-protons at the C-3 position of the dihydrofuran ring. Under basic conditions, deprotonation can generate a nucleophilic enolate intermediate. This enolate could then react with various electrophiles. Conversely, in acidic media, the keto-enol tautomerism could lead to the formation of an enol intermediate, which can exhibit different reactivity, particularly in electrophilic additions to the double bond.

Metallacyclic Intermediates : In transition metal-catalyzed reactions, the substrate can coordinate to the metal center. For example, cobalt-catalyzed ring-opening reactions of 2,5-dihydrofurans are proposed to proceed through the formation of a cobalt vinylidene species that adds to the alkene via a [2+2]-cycloaddition to form a metallacyclobutane intermediate nih.govnih.gov. Subsequent ring-opening then occurs. Similar metallacyclic intermediates could be involved in palladium, rhodium, or copper-catalyzed transformations of this compound.

The table below outlines these potential intermediates and their significance.

Reactive IntermediateConditions for FormationPlausible Role in Reactions
Oxocarbenium IonAcidic (Brønsted or Lewis)Intermediate in ring-opening, rearrangement, and nucleophilic substitution reactions mdpi.com.
Radical CationSingle-electron oxidationInitiator for oxidative cleavage, polymerization, or addition reactions rsc.org.
EnolateBasicNucleophile in alkylation, acylation, and condensation reactions.
MetallacyclobutaneTransition metal catalysis (e.g., Co, Ru)Key intermediate in catalytic ring-opening and metathesis reactions nih.gov.

Advanced Characterization and Spectroscopic Analysis of 3 Benzoyl 2,5 Dihydrofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a detailed picture of the molecular structure can be assembled.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of 3-benzoyl-2,5-dihydrofuran is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The protons of the dihydrofuran ring are anticipated to appear in the aliphatic region, specifically the two methylene groups at the C2 and C5 positions, and the vinylic proton at the C4 position. The aromatic protons of the benzoyl group will resonate in the downfield aromatic region.

Expected ¹H NMR Data for this compound:

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
H2~4.5 - 5.0Multiplet
H5~4.5 - 5.0Multiplet
H4~6.0 - 6.5Multiplet
Aromatic Protons (ortho)~7.8 - 8.0Doublet or Multiplet~7-8
Aromatic Protons (meta, para)~7.4 - 7.6Multiplet

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific conformation of the molecule.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the benzoyl group is expected to be the most downfield signal.

Expected ¹³C NMR Data for this compound:

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (Benzoyl)~190 - 200
C (ipso-Benzoyl)~135 - 140
C (aromatic)~128 - 135
C3 (C=C)~140 - 150
C4 (C=C)~120 - 130
C2~70 - 80
C5~70 - 80

Two-Dimensional (2D) NMR Correlation Techniques (e.g., HMQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional NMR experiments are crucial.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): This experiment correlates directly bonded proton and carbon atoms. libretexts.orgcolumbia.edu It would be used to confirm the assignments made in the ¹H and ¹³C NMR spectra, for example, by correlating the proton signals of the CH₂ groups at C2 and C5 to their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds. columbia.edulibretexts.org This is particularly useful for establishing the connection between the benzoyl group and the dihydrofuran ring. For instance, a correlation between the ortho-protons of the benzoyl ring and the C3 carbon of the dihydrofuran ring, as well as the carbonyl carbon, would confirm the attachment of the benzoyl group at the C3 position.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, which is a critical step in confirming its identity. For this compound (C₁₁H₁₀O₂), the expected exact mass of the molecular ion [M]⁺ would be calculated based on the most abundant isotopes of carbon, hydrogen, and oxygen.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, the carbon-carbon double bond, the carbon-oxygen single bonds of the ether, and the aromatic ring.

Expected IR Absorption Bands for this compound:

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
C=O (Ketone)~1650 - 1680Stretching
C=C (Alkene)~1600 - 1650Stretching
C-O-C (Ether)~1050 - 1150Asymmetric Stretching
C-H (Aromatic)~3000 - 3100Stretching
C=C (Aromatic)~1450 - 1600Stretching

The strong absorption band corresponding to the carbonyl stretch is a key diagnostic feature for the benzoyl group. The presence of both alkene and aromatic C=C stretching bands, along with the C-O-C ether linkage absorption, would further support the proposed structure of this compound.

X-ray Crystallography for Absolute and Relative Stereochemistry

As of the latest literature surveys, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported. Such an analysis would be crucial for unequivocally determining its absolute and relative stereochemistry, providing precise measurements of bond lengths, bond angles, and torsion angles.

Determination of Solid-State Molecular Conformation and Packing

Without experimental crystallographic data, the solid-state molecular conformation and crystal packing of this compound cannot be definitively described. In analogous structures, such as 5-benzoyl-2,4-diphenyl-4,5-dihydrofuran-3-carbonitrile, the dihydrofuran ring can adopt various conformations, like a twisted or envelope form, to minimize steric strain. nih.govnih.gov The orientation of the benzoyl group relative to the dihydrofuran ring is a key conformational feature that would be determined by X-ray crystallography. Furthermore, the analysis of crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the supramolecular architecture of the compound in the solid state.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Data Not Available
Space Group Data Not Available
Unit Cell Dimensions a = ? Å, b = ? Å, c = ? Å
α = ? °, β = ? °, γ = ? °
Volume (V) Data Not Available
Z Data Not Available

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum for this compound is not documented in available spectroscopic databases. Generally, the electronic spectrum of such a molecule would be expected to exhibit absorptions corresponding to π-π* transitions of the benzoyl chromophore and the dihydrofuran ring, as well as n-π* transitions associated with the carbonyl group. The position and intensity of these absorption bands are sensitive to the solvent environment and the specific conformation of the molecule. For comparison, other benzoyl-containing compounds and furan (B31954) derivatives show characteristic absorption bands in the UV region. The lack of specific data for this compound, however, means that its electronic transition properties remain uncharacterized.

Table 2: Hypothetical UV-Vis Spectroscopic Data for this compound

Solvent λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Transition
Data Not Available Data Not Available Data Not Available Data Not Available

Computational Chemistry and Theoretical Studies of 3 Benzoyl 2,5 Dihydrofuran

Density Functional Theory (DFT) for Electronic Structure and Reactivity Modeling

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For compounds similar to 3-benzoyl-2,5-dihydrofuran, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G or higher, are employed to optimize molecular geometry and predict various properties. nih.gov

Ab Initio and Semi-Empirical Quantum Chemical Methods

Ab initio and semi-empirical methods are alternative computational approaches. Studies on 2,5-dihydrofuran (B41785) have utilized ab initio molecular orbital theory to investigate its decomposition pathways, with results showing good agreement with experimental data. researchgate.net These methods could theoretically be applied to this compound to complement DFT studies.

Conformational Analysis and Molecular Dynamics Simulations

The conformation of molecules, particularly the orientation of substituents, is critical to their reactivity and properties. Conformational analyses have been performed on related molecules like 3-(p-methoxybenzoyl)-benzo[b]furan, revealing that the p-methoxyphenyl ring is twisted relative to the carbonyl plane due to steric factors. rsc.org The puckering of the dihydrofuran ring itself has been characterized in crystal structures of similar compounds. nih.gov A full conformational analysis or molecular dynamics simulation for this compound would be required to understand its dynamic behavior and preferred spatial arrangements.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are frequently used to predict spectroscopic data (e.g., NMR, IR) which can then be compared with experimental results to confirm molecular structures. For instance, TD-DFT calculations have been used to predict the Raman spectra of photolysis products of benzoin (B196080) derivatives. mdpi.com While experimental spectra for compounds containing benzoyl and furan (B31954) moieties exist, researchgate.net a specific computational prediction and correlation for this compound is not available.

Theoretical Rationalization of Observed Selectivities (Regio-, Chemo-, Stereo-)

Computational chemistry provides powerful tools to rationalize and predict the selectivity observed in chemical reactions involving this compound. Through methods like Density Functional Theory (DFT), chemists can model reaction pathways, calculate the energies of transition states and intermediates, and analyze molecular orbitals to understand why one product is formed preferentially over another. These theoretical studies offer deep insights into the factors governing regioselectivity, chemoselectivity, and stereoselectivity.

Regioselectivity

Regioselectivity—the preference for one direction of bond making or breaking over all other possible directions—can be effectively explained using computational models. For a molecule like this compound, which possesses multiple distinct reactive sites, theoretical calculations can pinpoint the most likely site of attack for a given reagent.

A primary tool for this analysis is Frontier Molecular Orbital (FMO) theory . pku.edu.cnscispace.com The interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other governs the course of many reactions. By calculating the coefficients of the atomic orbitals in the HOMO and LUMO, the most favorable orientation for the reactants to approach each other can be determined. For instance, in an electrophilic attack on the dihydrofuran ring, the position with the largest HOMO coefficient (C2 or C5) would be predicted as the most nucleophilic and therefore the most likely site of reaction.

Consider a hypothetical electrophilic addition reaction. DFT calculations can be employed to determine the activation energies (ΔG‡) for the formation of the possible carbocation intermediates resulting from the electrophile's attack at different positions of the dihydrofuran ring. The pathway with the lowest activation energy corresponds to the kinetically favored product.

Table 1: Hypothetical Activation Energies for Electrophilic Attack on this compound

Site of Attack Calculated Activation Energy (ΔG‡, kcal/mol) Predicted Major Regioisomer
C2 15.2 Yes
C5 18.5 No

As the hypothetical data in Table 1 suggests, the lower activation energy for attack at the C2 position indicates that this pathway is kinetically preferred, leading to the formation of the corresponding regioisomer as the major product.

Chemoselectivity

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. The this compound molecule contains two key functional groups: the carbon-carbon double bond within the dihydrofuran ring and the carbonyl group of the benzoyl substituent. Computational studies can predict which group will preferentially react with a given reagent.

For example, in a reduction reaction using a hydride reagent, theoretical calculations can compare the activation barriers for the nucleophilic attack on the carbonyl carbon versus the addition to the double bond. The analysis of the LUMO can be particularly insightful here; the atom with the largest LUMO coefficient represents the most electrophilic center. In this compound, the carbonyl carbon is expected to be more electrophilic than the carbons of the double bond, making it the more likely site for hydride attack.

DFT calculations can quantify this preference by modeling the transition states for both potential reactions.

Table 2: Hypothetical Calculated Parameters for Nucleophilic Attack by a Hydride Reagent

Reactive Site LUMO Coefficient Activation Energy (ΔG‡, kcal/mol) Predicted Outcome
Carbonyl Carbon 0.45 12.8 Major Product (Alcohol)

The data in Table 2 illustrates that both FMO analysis (larger LUMO coefficient on the carbonyl carbon) and activation energy calculations predict that the reduction of the ketone would be the favored process, demonstrating high chemoselectivity.

Stereoselectivity

Stereoselectivity is the preferential formation of one stereoisomer over another. Computational chemistry is instrumental in rationalizing the stereochemical outcomes of reactions, such as the preference for endo or exo products in cycloadditions or the formation of a specific diastereomer in an addition reaction.

This is achieved by calculating the energies of the different transition states leading to the various stereoisomers. The transition state with the lower energy will be more readily accessed, leading to the kinetic formation of the corresponding stereoisomer. Factors influencing transition state energies, such as steric hindrance and secondary orbital interactions, are inherently accounted for in these quantum mechanical calculations.

For instance, in a Diels-Alder reaction where this compound acts as a dienophile, it could potentially form endo and exo products. Computational modeling can optimize the geometries of the transition states for both the endo and exo approaches.

Table 3: Hypothetical Transition State Energies for a Diels-Alder Reaction

Transition State Relative Energy (ΔΔG‡, kcal/mol) Predicted Product Ratio (Endo:Exo)
Endo 0.0 >95:5

The hypothetical results in Table 3 show that the endo transition state is 2.5 kcal/mol lower in energy than the exo transition state. According to the Curtin-Hammett principle, this energy difference would lead to a significant preference for the formation of the endo product, thus explaining the observed stereoselectivity. These computational insights are invaluable for understanding reaction mechanisms and for designing new synthetic routes with predictable stereochemical control.

Advanced Synthetic Applications and Future Research Trajectories

3-Benzoyl-2,5-Dihydrofuran as a Versatile Synthon in Complex Organic Synthesis

The strategic placement of functional groups in this compound allows it to participate in a wide array of chemical transformations. The conjugated system of the enone within the dihydrofuran ring makes it an excellent Michael acceptor, while the carbonyl group can undergo nucleophilic addition or be used to direct further reactions. The double bond is amenable to various additions and cycloadditions, making this compound a flexible precursor for a multitude of more complex molecules. acs.org

The dihydrofuran scaffold is a well-established precursor for the synthesis of fused polyheterocyclic systems. nih.gov For instance, methodologies involving ruthenium-catalyzed [2+2+2] cycloadditions of ether-tethered diynes have been employed to create 2,5-dihydrofuran-fused quinones, which are of biological interest. nih.gov Although starting from a different precursor, this strategy highlights a potential pathway where the double bond of this compound could act as a dienophile or participate in other cycloaddition reactions to build fused ring systems.

Another approach involves domino reactions, such as a Claisen rearrangement followed by a dearomatizing electrocyclic ring-closure, which has been used to synthesize 3a,6a-dihydro-furo[2,3-b]furans from furylcarbinols. acs.org The reactivity of the enone system in this compound could potentially be harnessed in similar cascade reactions to yield novel fused heterocyclic structures. Furthermore, multicomponent reactions have been developed for the diastereoselective synthesis of fused trans-2,3-dihydrofuran derivatives in aqueous media, showcasing an environmentally benign route to complex scaffolds. thieme-connect.com

Reaction TypeFused System ExamplePotential Application for this compound
[2+2+2] Cycloaddition2,5-Dihydrofuran-fused quinonesParticipation of the C=C double bond as a component in cycloadditions.
Domino Claisen/Electrocyclization3a,6a-Dihydro-furo[2,3-b]furansUse in cascade sequences initiated by transformations at the benzoyl group.
Three-Component ReactionFused trans-2,3-dihydrofuransAs a substrate in multicomponent strategies to build molecular complexity.

The dihydrofuran motif is a core component of numerous biologically active natural products. researchgate.net Ring-closing metathesis (RCM) has become a prominent strategy for the formation of dihydrofurans as key intermediates in the synthesis of complex natural products. rsc.org For example, the synthesis of the anti-mitotic diterpenoid eleutherobin (B1238929) and the acetogenin (B2873293) (-)-mucocin have featured RCM to construct a 2,5-disubstituted dihydrofuran ring. rsc.org This demonstrates the value of the dihydrofuran core, and a pre-functionalized synthon like this compound could offer a more direct route to such targets or their analogues. The benzoyl group could serve as a handle for introducing further complexity or could be a part of the final pharmacophore.

The synthesis of isospongian diterpenoids also involves the creation of a fused dihydrofuran, which is subsequently oxidized to a furan (B31954). rsc.org This highlights another synthetic pathway where this compound could be a valuable intermediate, with the potential for aromatization to a 3-benzoylfuran scaffold, a structure also found in bioactive molecules.

Development of Novel Catalytic Systems for Dihydrofuran Derivatization

Modern synthetic chemistry increasingly relies on the development of sophisticated catalytic systems to achieve high efficiency and selectivity. For dihydrofuran derivatization, several innovative catalytic approaches have emerged. Organocatalysis, for instance, has been used for the modular synthesis of 2-functionalized 2,5-dihydrofurans from γ-hydroxy enals, offering a metal-free method with high atom economy. rsc.org Such a system could potentially be adapted for the functionalization of the 2-position of this compound.

Transition metal catalysis remains a powerful tool. Cobalt catalysts have been shown to promote highly enantioselective ring-opening reactions of 2,5-dihydrofurans, creating acyclic chiral building blocks. nih.govnih.gov This unprecedented reaction on an unstrained heterocycle opens up new avenues for asymmetric synthesis starting from dihydrofurans. Silver catalysis has also been employed in the enantioselective synthesis of 2,5-dihydrofurans through the intramolecular capture of oxonium ylides with alkynes, demonstrating the power of synergistic bifunctional catalysis. rsc.orgarizona.edu These advanced catalytic methods provide a toolbox for the selective transformation of the dihydrofuran ring in a molecule like this compound.

Catalyst TypeTransformationKey Features
Organocatalyst (e.g., Amines)2-O/N/C-functionalizationMetal-free, broad substrate scope, high atom economy.
Cobalt-Pybox ComplexAsymmetric ring-openingHigh enantioselectivity, formation of acyclic skipped dienes.
Bifunctional Silver CatalystAsymmetric [3+2] cycloadditionSynergistic catalysis, chemo- and enantioselective.
Copper CatalysisIntramolecular C-H arylationDirect C-O bond formation under mild conditions. nih.gov

Exploration of Unprecedented Reaction Pathways and Enhanced Selectivity

Beyond standard transformations, research is focused on discovering novel reaction pathways that can unlock new chemical space. The aforementioned cobalt-catalyzed asymmetric ring-opening of 2,5-dihydrofurans is a prime example, proceeding via a proposed [2+2]-cycloaddition of a cobalt vinylidene followed by a β-O elimination. nih.gov This pathway avoids the more common β-H elimination, showcasing how catalyst control can lead to unprecedented reactivity and high selectivity.

Another area of exploration is the use of radical chemistry. Visible light photoredox catalysis has been utilized for the radical carbonylative synthesis of heterocycles, where acyl radicals are generated and participate in cyclizations. mdpi.com The benzoyl group in this compound could potentially be a precursor to acyl radicals under photochemical conditions, leading to novel intramolecular cyclizations or intermolecular additions. Furthermore, unexpected reactions, such as the selective formation of spiro dihydrofurans or cyclopropanes from aldehydes and 1,3-dicarbonyl compounds under mechanical ball-milling conditions, demonstrate that new pathways can be discovered by exploring unconventional reaction conditions. acs.org

Emerging Areas of Research in Benzoyl-Substituted Dihydrofuran Chemistry

The applications of furan and dihydrofuran derivatives are expanding beyond their traditional roles in pharmaceuticals and agrochemicals into the realm of materials science. Furan-based compounds are being investigated as precursors for polymers and resins, including epoxy resins. ijsrst.comacs.org The reactivity of the furan ring is harnessed in polymerization and cross-linking reactions. The benzoyl substituent in this compound introduces aromaticity and a carbonyl chromophore, which could be beneficial for creating materials with specific optical or electronic properties. Furan derivatives are already used as intermediates for dyes, pigments, and brighteners. slideshare.net

The photochemistry of benzoyl-substituted heterocycles is another burgeoning field. Benzoyl-carbazole, for example, has been studied for its photophysical properties, including room temperature phosphorescence (RTP) and thermally activated delayed fluorescence (TADF), which are relevant for applications in organic light-emitting diodes (OLEDs). rsc.org The benzoyl group can also participate in photochemical reactions like the Mallory reaction or photo-Fries rearrangement. rsc.org Investigating the photophysical and photochemical properties of this compound could reveal its potential in photochemistry and materials science.

Prospective Directions for Collaborative and Interdisciplinary Research

The future of research on this compound and related compounds lies in collaborative and interdisciplinary efforts.

Computational Chemistry: Collaboration with computational chemists can provide deep insights into reaction mechanisms, selectivity, and the electronic properties of new molecules derived from this synthon. Density Functional Theory (DFT) calculations, for example, can be used to rationalize the reactivity of dihydrofuran derivatives and predict the outcomes of catalytic reactions. nih.govsemanticscholar.org Computational models can also help predict the metabolic pathways and potential toxicity of furan-containing compounds, guiding the design of safer bioactive molecules. nih.gov

Materials Science: Joint projects with materials scientists could explore the incorporation of this compound into novel polymers or organic electronic materials. researchgate.net Its unique combination of a heterocyclic core and an aromatic ketone moiety could be exploited to develop materials with tailored thermal, optical, or conductive properties for applications in coatings, electronics, and photonics.

Chemical Biology and Medicinal Chemistry: Interdisciplinary research with biologists and medicinal chemists is crucial for evaluating the biological activity of new compounds synthesized from this compound. Given that many natural products with dihydrofuran and benzofuran (B130515) cores exhibit significant bioactivity, novel derivatives could be screened for a wide range of therapeutic targets. researchgate.netrsc.org This collaborative approach can accelerate the journey from a synthetic building block to a potential therapeutic agent.

By fostering these interdisciplinary collaborations, the scientific community can fully exploit the synthetic potential of this compound, paving the way for innovations in synthesis, materials, and medicine.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-benzoyl-2,5-dihydrofuran, and how can reaction conditions be optimized?

  • Methodological Answer : this compound can be synthesized via benzoylation of 2,5-dihydrofuran precursors using benzoyl chloride under anhydrous conditions. Cyclization reactions involving keto intermediates (e.g., via acid-catalyzed intramolecular cyclization) are also viable. Optimization includes controlling stoichiometry, temperature (typically 60–80°C), and catalysts like Lewis acids (e.g., BF₃·THF complexes) to improve yield. Purity is validated using TLC and GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR reveals characteristic signals for the dihydrofuran ring protons (δ ~5.4–6.5 ppm for olefinic H; δ ~4.4–4.6 ppm for CH₂O) and benzoyl aromatic protons (δ ~7.4–8.0 ppm). ¹³C NMR confirms carbonyl (C=O, δ ~190–200 ppm) and quaternary carbons .
  • IR : Strong absorption bands at ~1665–1670 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C in dihydrofuran) .
  • Mass Spectrometry : ESI-MS or EI-MS identifies the molecular ion peak at m/z 174.20 (C₁₁H₁₀O₂) .

Q. How does the presence of the benzoyl group influence the stability of this compound under thermal or oxidative conditions?

  • Methodological Answer : The benzoyl group enhances steric hindrance, reducing ring-opening reactivity. Thermal stability is assessed via TGA/DSC, showing decomposition temperatures >200°C. Oxidative stability is tested using H₂O₂ or O₃, with monitoring by HPLC or UV-Vis spectroscopy. The compound’s stability in polar solvents (e.g., THF, DMSO) is confirmed via accelerated aging studies .

Advanced Research Questions

Q. What computational methods are recommended for modeling the electronic structure and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) accurately predicts electronic properties. Basis sets like 6-31G(d,p) model geometry optimization and frontier molecular orbitals (HOMO-LUMO gaps). For correlation energy, the Colle-Salvetti formula (LSDA + gradient corrections) provides precise results for reaction pathways .

Q. How can mechanistic insights into dihydrofuran ring-opening reactions be obtained for this compound?

  • Methodological Answer : Use DFT to simulate transition states for acid- or base-catalyzed ring-opening. Experimental validation involves kinetic studies (e.g., monitoring by NMR or FTIR under varying pH). Isotopic labeling (e.g., D₂O) helps track proton transfer steps. Contrast experimental activation energies with computed values to resolve mechanistic contradictions .

Q. What strategies address contradictory data in spectroscopic vs. computational characterization?

  • Methodological Answer : Cross-validate NMR chemical shifts using GIAO (Gauge-Including Atomic Orbital) calculations in DFT. IR vibrational modes are compared with scaled frequency outputs. Discrepancies in carbonyl stretching frequencies may arise from solvent effects (e.g., PCM models in DFT). Multi-technique approaches (X-ray crystallography if available) resolve ambiguities .

Q. How is this compound utilized in designing functional materials (e.g., fluorescent probes or polymers)?

  • Methodological Answer : The dihydrofuran core serves as a precursor for 2(5H)-furanones via oxidative ring-opening, which are key in fluorescent probes (e.g., TCF derivatives). Benzoyl substitution enables π-conjugation for optical materials. Polymer applications involve copolymerization with epoxides or acrylates, monitored by GPC and DSC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.